molecular formula C5H5F2N3O2 B12310290 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12310290
M. Wt: 177.11 g/mol
InChI Key: HISIYMKEXKDJTH-UHFFFAOYSA-N
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Description

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a difluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Amination and carboxylation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while reduction of the carboxylic acid group can produce pyrazole alcohols.

Scientific Research Applications

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to biological targets compared to similar compounds without the difluoromethyl group.

Properties

Molecular Formula

C5H5F2N3O2

Molecular Weight

177.11 g/mol

IUPAC Name

4-amino-1-(difluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C5H5F2N3O2/c6-5(7)10-1-2(8)3(9-10)4(11)12/h1,5H,8H2,(H,11,12)

InChI Key

HISIYMKEXKDJTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)C(=O)O)N

Origin of Product

United States

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